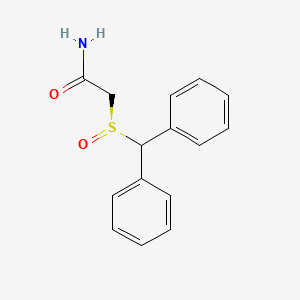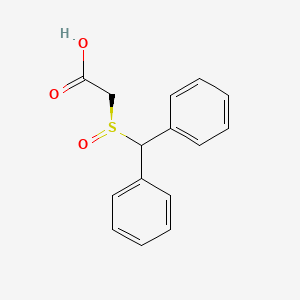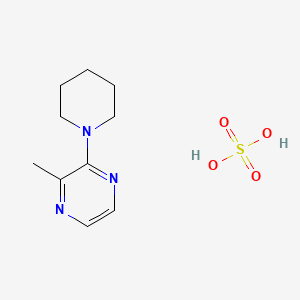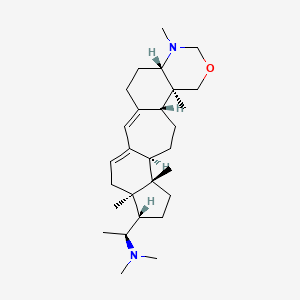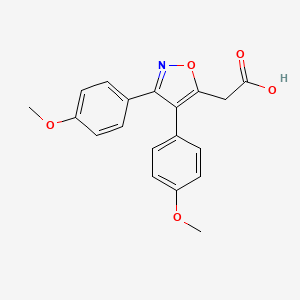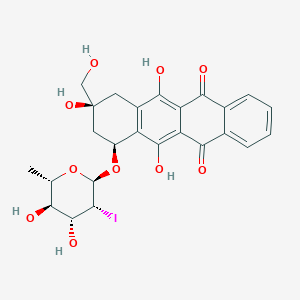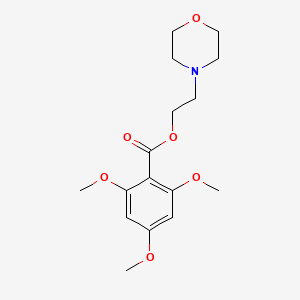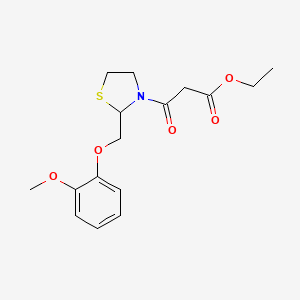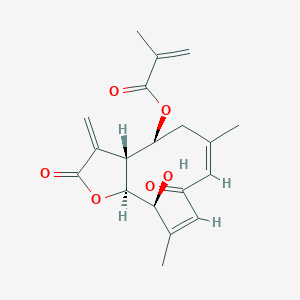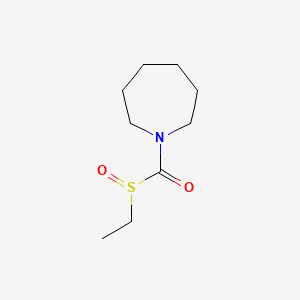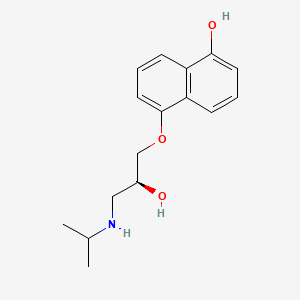
Orf 12592
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orf 12592 is a chemical compound known for its beta-blocking and antihypertensive properties. It is a 5-hydroxy analog of propranolol, a well-known beta-blocker used in the treatment of hypertension and other cardiovascular conditions.
Métodos De Preparación
The synthesis of Orf 12592 involves several steps. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with 1-naphthol.
Alkylation: The hydroxyl group of 1-naphthol is alkylated with an appropriate alkyl halide to introduce the 2-hydroxy-3-((1-methylethyl)amino)propoxy group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Orf 12592 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Aplicaciones Científicas De Investigación
Orf 12592 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of beta-blockers and their analogs.
Biology: The compound is used in biological studies to understand the effects of beta-blockers on various biological systems.
Medicine: It is studied for its potential therapeutic effects in treating hypertension and other cardiovascular conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of Orf 12592 involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This beta-blocking effect is crucial in managing hypertension and other cardiovascular conditions.
Comparación Con Compuestos Similares
Orf 12592 is similar to other beta-blockers like propranolol and atenolol. its unique structure, with the 5-hydroxy group, provides distinct pharmacological properties. Compared to propranolol, it may offer different binding affinities and selectivity towards beta-adrenergic receptors.
Similar Compounds
- Propranolol
- Atenolol
- Metoprolol
- Nadolol
These compounds share similar beta-blocking properties but differ in their chemical structures and pharmacokinetic profiles.
Propiedades
Número CAS |
81907-79-1 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
5-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m0/s1 |
Clave InChI |
WMYPGILKDMWISO-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O |
SMILES isomérico |
CC(C)NC[C@@H](COC1=CC=CC2=C1C=CC=C2O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O |
Apariencia |
Solid powder |
| 81907-79-1 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(5-hydroxy-1-naphthoxy)-3-isopropylamino-2-propanol hydrochloride 1-naphthalenol, 5-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride ORF 12,592 ORF 12592 ORF 12592 hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


